molecular formula C13H7N5O3S B2905331 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 946362-33-0

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2905331
CAS No.: 946362-33-0
M. Wt: 313.29
InChI Key: PZMJZLXNRMAOKE-UHFFFAOYSA-N
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Description

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core linked to a 1,3,4-oxadiazole moiety via a carboxamide bridge.

Properties

IUPAC Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N5O3S/c19-10(12-15-7-3-1-2-4-9(7)22-12)16-13-18-17-11(20-13)8-5-6-14-21-8/h1-6H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMJZLXNRMAOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NN=C(O3)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound featuring multiple heterocyclic structures. Its unique combination of isoxazole and oxadiazole moieties linked to a benzo[d]thiazole framework suggests significant potential for various biological activities. This article reviews its biological activity, including antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N 5 isoxazol 5 yl 1 3 4 oxadiazol 2 yl benzo d thiazole 2 carboxamide\text{N 5 isoxazol 5 yl 1 3 4 oxadiazol 2 yl benzo d thiazole 2 carboxamide}

This structure features:

  • Isoxazole : Known for its diverse biological activities.
  • Oxadiazole : Often associated with antimicrobial properties.
  • Benzo[d]thiazole : Implicated in various pharmacological effects.

Antibacterial Properties

Research indicates that compounds containing isoxazole and oxadiazole structures exhibit notable antibacterial activities. For instance, derivatives of oxadiazoles have been reported as effective against various microbial strains. The presence of the sulfonamide group in related compounds enhances their efficacy as potential inhibitors of peptide deformylase, crucial for bacterial protein synthesis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntibacterialEffective against several bacterial strains
AntifungalPotential antifungal properties noted in similar compounds
Enzyme InhibitionInhibits peptide deformylase in bacteria

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Binding to Bacterial Enzymes : Molecular docking studies suggest that the compound may interact with key enzymes involved in bacterial growth and survival.
  • Disruption of Protein Synthesis : By inhibiting peptide deformylase, it may interrupt bacterial protein synthesis pathways.

Case Studies and Research Findings

Several studies have explored the synthesis and evaluation of related compounds with promising biological activities:

  • Synthesis and Evaluation Study : A study synthesized various oxadiazole derivatives and evaluated their antibacterial properties. The findings indicated that certain substitutions on the isoxazole ring significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Molecular Docking Studies : Computational studies have been conducted to assess the binding affinities of related compounds to bacterial targets. These studies provide insights into how structural modifications can optimize biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Oxadiazole-Thiazole Hybrids

The compound shares structural similarities with several 1,3,4-oxadiazole derivatives reported in the literature. Key analogs include:

Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Bioactivity
Target Compound Benzo[d]thiazole + 1,3,4-oxadiazole Isoxazol-5-yl Not reported Not reported Not reported Hypothesized enzyme inhibition
4h (Molecules, 2012) Benzo[d]thiazole + 1,3,4-oxadiazole 4-Pentylphenyl C₂₃H₂₃N₃O₂S 405.5 196–198 Not reported
4i (Molecules, 2012) Benzo[d]thiazole + 1,3,4-oxadiazole 3-Chlorophenyl C₁₉H₁₂ClN₃O₂S 389.8 171–173 Not reported
7c (Arab J Chem, 2020) Thiazole + 1,3,4-oxadiazole 3-Methylphenyl C₁₆H₁₇N₅O₂S₂ 375.5 134–136 Antimicrobial potential
8t (Braz J Pharm Sci, 2015) Oxadiazole + acetamide 5-Chloro-2-methylphenyl C₂₀H₁₇ClN₄O₃S 428.5 Not reported LOX/α-glucosidase inhibition

Key Observations :

  • Substituent Impact : The target compound’s isoxazol-5-yl group distinguishes it from analogs with phenyl or alkyl substituents (e.g., 4h, 4i, 7c). Electron-withdrawing groups (e.g., Cl in 4i) may enhance thermal stability (higher melting points) compared to electron-donating groups .
  • Bioactivity Trends : Compounds like 8t with acetamide linkages exhibit enzyme inhibition (e.g., α-glucosidase), suggesting the carboxamide bridge in the target compound may confer similar activity .
Pharmacological Potential vs. Antifungal Oxadiazoles

Compounds such as LMM5 and LMM11 (1,3,4-oxadiazoles with benzamide/benzyl groups) demonstrate antifungal activity by inhibiting thioredoxin reductase in Candida albicans .

Spectral Characterization
  • IR/NMR : The target compound’s benzo[d]thiazole and oxadiazole rings would show characteristic IR peaks for C=N (1600–1650 cm⁻¹) and C=O (1680–1720 cm⁻¹). ¹H-NMR would reveal aromatic protons in the 7.0–8.5 ppm range, consistent with analogs like 4h .
  • EI-MS : Molecular ion peaks for similar compounds (e.g., 8t at m/z 428.5) validate their molecular weights .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide?

  • Methodological Answer : The synthesis typically involves cyclization reactions to form the oxadiazole ring and coupling steps for introducing the benzo[d]thiazole and isoxazole moieties. Key considerations include:

  • Cyclization Conditions : Use of dehydrating agents (e.g., POCl₃) and catalysts (e.g., H₂SO₄) to stabilize intermediates and enhance oxadiazole ring formation .
  • Amide Coupling : Carbodiimides (e.g., DCC) or coupling reagents (e.g., HATU) for efficient carboxamide bond formation between the benzo[d]thiazole and oxadiazole units .
  • Regioselectivity : Ensuring correct substitution patterns on the isoxazole ring to avoid side products, monitored via TLC and HPLC .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., benzo[d]thiazole C2-H at δ 8.2–8.5 ppm) and carboxamide carbonyl signals (δ ~165–170 ppm) .
  • IR Spectroscopy : Identify characteristic stretches (e.g., C=O at ~1680 cm⁻¹, N-H at ~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorometric assays for kinases or hydrolases (e.g., LOX, BChE) to assess binding affinity .
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can contradictory data on enzyme inhibition mechanisms be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Combine kinetic studies (e.g., Lineweaver-Burk plots) with ITC (isothermal titration calorimetry) to distinguish competitive vs. allosteric inhibition .
  • Structural Analysis : Co-crystallization or molecular docking to map interactions between the oxadiazole ring and enzyme active sites .
  • Mutagenesis Studies : Validate hypothesized binding residues (e.g., catalytic lysine or serine) via site-directed mutagenesis .

Q. What strategies optimize the compound’s pharmacokinetic profile while retaining bioactivity?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the carboxamide to enhance solubility and bioavailability .
  • Lipophilicity Tuning : Replace the benzo[d]thiazole with methylbenzothiazole derivatives to balance membrane permeability and metabolic stability .
  • Metabolite Identification : Use hepatic microsome assays (human/rat) to track oxidative metabolites and guide structural modifications .

Q. How do structural analogs compare in terms of anticancer activity?

  • Methodological Answer :

  • SAR Analysis : Compare derivatives (e.g., halogen-substituted vs. methylated analogs) using cytotoxicity data (Table 1).

  • Apoptosis Pathways : Western blotting for caspase-3/9 activation and flow cytometry (Annexin V staining) to differentiate mechanisms .

    Analog Modification IC₅₀ (μM) Target Pathway
    Parent CompoundNone2.1PI3K/AKT
    5-Fluoro-substitutedFluorine at benzothiazole C61.5MAPK/ERK
    Methylisoxazole variantMethyl at isoxazole C33.8Tubulin polymerization
    Data aggregated from

Q. What computational methods predict off-target interactions?

  • Methodological Answer :

  • PharmMapper : Screen for potential targets using 3D pharmacophore models .
  • Molecular Dynamics (MD) : Simulate binding stability (e.g., RMSD < 2.0 Å over 100 ns) to assess selectivity .
  • Chemoproteomics : Use activity-based protein profiling (ABPP) to identify unintended protein interactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Synergistic Effects : Test combinations with standard chemotherapeutics (e.g., cisplatin) to rule out confounding interactions .
  • Transcriptomic Profiling : RNA-seq to identify differential gene expression in responsive vs. resistant cell lines .

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